

Application Notes and Protocols: AMG-151 in Glucose Uptake Assays

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Compound of Interest

Compound Name: AMG-151

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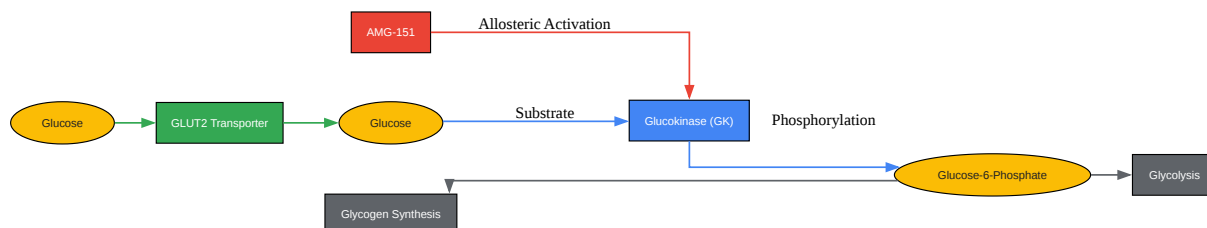
Introduction

AMG-151 is a potent and selective allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2][3] Glucokinase acts as a glucose sensor in hepatocytes and pancreatic β -cells, regulating glucose homeostasis.[4][5][6] In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen synthesis.[4][7] By enhancing the activity of glucokinase, **AMG-151** increases the affinity of the enzyme for glucose, leading to a subsequent increase in glucose uptake and metabolism in hepatic cells.[4] These application notes provide a detailed protocol for evaluating the effect of **AMG-151** on glucose uptake in a relevant in vitro cell model.

Mechanism of Action of AMG-151

AMG-151 binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases its affinity for glucose.[4] This enhanced affinity means that glucokinase can be activated at lower glucose concentrations than would normally be required. The resulting increase in glucose-6-phosphate production within the cell creates a concentration gradient that drives further glucose uptake from the extracellular environment. In the context of type 2 diabetes, this mechanism can help to lower blood glucose levels by promoting its clearance into the liver.[1]

Signaling Pathway of Glucokinase Activation



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Caption: **AMG-151** allosterically activates glucokinase, enhancing glucose phosphorylation.

Quantitative Data Summary

The following tables represent hypothetical data from a glucose uptake assay in HepG2 cells treated with varying concentrations of **AMG-151**.

Table 1: Dose-Response of **AMG-151** on Glucose Uptake

AMG-151 Concentration (μM)	Mean Fluorescence Intensity (MFI)	Standard Deviation	% Increase in Glucose Uptake (Normalized to Vehicle)
0 (Vehicle)	5000	250	0%
0.1	6500	300	30%
1	9000	450	80%
10	12500	600	150%
100	13000	650	160%

Table 2: EC50 Calculation for **AMG-151**

Parameter	Value
EC50 (μM)	~0.5
Max Response (% Increase)	160%

Experimental Protocols

2-NBDG Glucose Uptake Assay in HepG2 Cells

This protocol describes a non-radioactive method for measuring glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

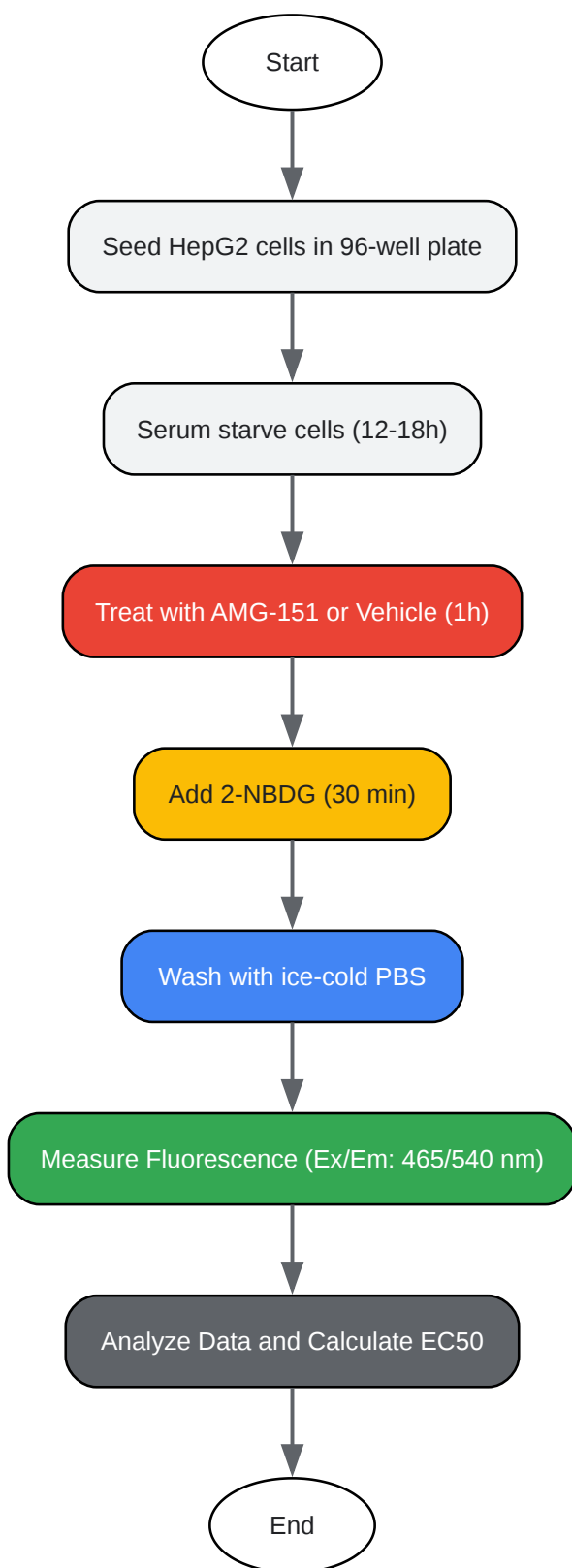
- HepG2 cells
- Dulbecco's Modified Eagle Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)
- Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
- 2-NBDG (10 mM stock solution)
- **AMG-151**
- DMSO (vehicle control)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader (Excitation/Emission: ~465/540 nm)

Procedure:

- Cell Culture:
 - Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
 - Seed 2×10^4 cells per well in a 96-well black, clear-bottom plate and allow them to adhere and grow to 80-90% confluency.
- Serum Starvation:
 - Aspirate the culture medium and wash the cells twice with warm PBS.
 - Incubate the cells in serum-free DMEM for 12-18 hours.
- **AMG-151** Treatment:
 - Prepare serial dilutions of **AMG-151** in KRPH buffer. A vehicle control (DMSO) should also be prepared.
 - Aspirate the serum-free medium and wash the cells once with KRPH buffer.
 - Add 100 µL of the **AMG-151** dilutions or vehicle control to the respective wells and incubate for 1 hour at 37°C.
- Glucose Uptake:
 - Add 10 µL of 10 mM 2-NBDG to each well (final concentration: 100 µM) and incubate for 30 minutes at 37°C.
- Termination of Uptake:
 - Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the glucose uptake.
- Measurement:

- Add 100 μ L of PBS to each well.
- Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 465 nm and an emission wavelength of 540 nm.
- Data Analysis:
 - Subtract the background fluorescence (wells with no cells).
 - Normalize the fluorescence intensity of the **AMG-151** treated wells to the vehicle control to determine the percent increase in glucose uptake.
 - Plot the percent increase in glucose uptake against the log of the **AMG-151** concentration to determine the EC50 value.

Experimental Workflow



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Caption: Workflow for the 2-NBDG glucose uptake assay.

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